molecular formula C7H9ClO3 B3277548 2H-Pyran-3(6H)-one,4-chloro-2-ethyl-6-hydroxy- CAS No. 66187-16-4

2H-Pyran-3(6H)-one,4-chloro-2-ethyl-6-hydroxy-

Cat. No.: B3277548
CAS No.: 66187-16-4
M. Wt: 176.6 g/mol
InChI Key: IBSOWVDZAXZPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- is a heterocyclic compound that features a pyran ring with various substituents. This compound is of interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of the chloro, ethyl, and hydroxy groups on the pyran ring imparts distinct chemical properties that can be exploited in different chemical reactions and applications.

Properties

IUPAC Name

4-chloro-6-ethyl-2-hydroxy-2H-pyran-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO3/c1-2-5-7(10)4(8)3-6(9)11-5/h3,5-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSOWVDZAXZPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)C(=CC(O1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-3(6H)-one derivatives, including 4-chloro-2-ethyl-6-hydroxy-, can be achieved through various methods.

Industrial Production Methods: Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. The Achmatowicz rearrangement is another notable method, which involves the ring enlargement of 2-furyl carbinols into pyran-2,3-en-4-uloses . This rearrangement is efficient and can be catalyzed by various reagents, including laccase enzymes .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2H-pyran-2,5(6H)-diones .

Scientific Research Applications

2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the chloro group is replaced by nucleophiles. Additionally, its hydroxy group can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the chloro group allows for various substitution reactions, while the hydroxy group enhances its potential for hydrogen bonding and other interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-3(6H)-one,4-chloro-2-ethyl-6-hydroxy-
Reactant of Route 2
2H-Pyran-3(6H)-one,4-chloro-2-ethyl-6-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.